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Compound of Interest

Compound Name: Uphit

Cat. No.: B048355

Upadacitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of
several chronic inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic
dermatitis, and ulcerative colitis.[1][2] Its therapeutic efficacy is rooted in the modulation of the
JAK-STAT signaling pathway, a critical conduit for cytokine signaling in immune-mediated
inflammatory diseases.[3][4] This technical guide provides an in-depth review of the
pharmacokinetics (PK) and pharmacodynamics (PD) of Upadacitinib, intended for researchers,
scientists, and drug development professionals.

Pharmacokinetics

Upadacitinib exhibits dose-proportional pharmacokinetics and is characterized by a biphasic
elimination pattern.[1][5] The development of an extended-release (ER) formulation has
enabled once-daily dosing, enhancing patient compliance.[6][7]

Absorption

Following oral administration of the immediate-release (IR) formulation, Upadacitinib is rapidly
absorbed, reaching maximum plasma concentration (Tmax) in approximately 1 hour under
fasting conditions.[1] The ER formulation has a median Tmax of 2 to 4 hours.[3][8] Steady-state
plasma concentrations are typically achieved within four days of once-daily dosing with minimal
accumulation.[6] Based on its high permeability and solubility, Upadacitinib is classified as a
Biopharmaceutics Classification System (BCS) Class | drug.[7]
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Distribution

Upadacitinib is approximately 52% bound to human plasma proteins.[1][3] The blood-to-plasma
ratio is 1.0.[6] Population pharmacokinetic models estimate the steady-state volume of
distribution (Vss) to be between 210 L and 294 L, indicating distribution into tissues.[5][9]

Metabolism

The metabolism of Upadacitinib is primarily mediated by the cytochrome P450 (CYP) 3A4
enzyme, with a minor contribution from CYP2D6.[1][3] There are no known active metabolites.
[6] In vitro studies have shown that Upadacitinib does not significantly inhibit or induce major
CYP enzymes at clinically relevant concentrations.[1][10]

EXxcretion

Upadacitinib is eliminated from the body through both renal and fecal routes. Approximately
24% of the administered dose is excreted as unchanged drug in the urine and 38% in the
feces.[3][6] Metabolites account for about 34% of the total excreted dose.[6] The terminal
elimination half-life for the ER formulation ranges from 8 to 14 hours.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for both the immediate-
release and extended-release formulations of Upadacitinib.

Table 1: Single-Dose Pharmacokinetic Parameters of Upadacitinib Immediate-Release (IR)
Formulation in Healthy Volunteers[1]

Dose (mg) Cmax (ng/mL) AUC (ng-h/mL) Tmax (h) t% (h)
3 34.6 136 1.0 6.8

6 68.2 275 1.0 8.6

12 135 563 1.0 10.3
24 244 1140 1.0 14.8
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Data presented as geometric means. Cmax: Maximum plasma concentration; AUC: Area under

the plasma concentration-time curve; Tmax: Time to reach Cmax; t¥%: Terminal elimination half-

life.

Table 2: Steady-State Pharmacokinetic Parameters of Upadacitinib Extended-Release (ER)

Formulation

Parameter 15 mg Once Daily

30 mg Once Daily

Formulation Bioavailability

_ 76%[1] 76.2%][9]
(relative to IR)
Apparent Oral Clearance 53.7 L/h (Healthy Volunteers) 39.7 L/h (Typical Healthy Male,
(CL/F) [9] for IR)[5]

Steady-State Volume of

T 294 L (Healthy Volunteers)[9]
Distribution (Vss/F)

210 L (Typical Healthy Male,
for IR)[5]

Terminal Elimination Half-life

8-14 hours[3]
(t2)

9-14 hours[1]

Tmax 2-4 hours][3]

2-4 hours[11]

Table 3: Influence of Covariates and Drug Interactions on Upadacitinib Exposure (AUC)
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Effect on Upadacitinib

Factor

AUC

Clinical Recommendation

Food

High-fat meal (with ER

formulation)

~29% increase|[6]

Can be taken with or without
food.

Drug Interactions

Strong CYP3A4 Inhibitors

(e.g., Ketoconazole)

~75% increase[1]

Dose reduction may be

necessary.

Strong CYP3A4 Inducers (e.g.,
Rifampin)

~61% decrease[6]

Co-administration is not

recommended.[6]

Patient Characteristics

Renal Impairment (Mild)

~13-16% increase[5][9]

No dose adjustment required.

Renal Impairment (Moderate)

~26-32% increase[5][9]

No dose adjustment required.

Hepatic Impairment (Mild to
Moderate)

Not clinically significant

No dose adjustment required.

[6]

Hepatic Impairment (Severe)

Not studied

Not recommended.[6]

Sex (Female vs. Male)

~16-21% higher[5][12]

No dose adjustment required.

Body Weight

Not correlated with

No dose adjustment required.

clearance[5]

Pharmacodynamics

Upadacitinib's mechanism of action is the selective and reversible inhibition of JAK1.[13][14]
The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases
that are essential for the signaling of numerous cytokines and growth factors involved in
hematopoiesis and immune function.[3]

Mechanism of Action: JAK-STAT Pathway Inhibition
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Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each
other and the receptor itself. This creates docking sites for Signal Transducers and Activators of
Transcription (STATs).[4] Once docked, STATs are phosphorylated by the JAKs, leading to their
dimerization and translocation to the nucleus, where they regulate the transcription of target
genes involved in inflammation and immune responses.[3][4] Upadacitinib, by acting as an
ATP-competitive inhibitor, blocks the kinase activity of JAK1, thereby preventing the
phosphorylation and activation of downstream STATs.[13][14] This disrupts the signaling of pro-
inflammatory cytokines such as IL-6 and interferons.[4][15]
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Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and gene transcription.
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Selectivity Profile

Upadacitinib demonstrates greater inhibitory potency for JAK1 compared to JAK2, JAK3, and
TYK2.[1] This selectivity is hypothesized to contribute to a more favorable benefit-risk profile by
minimizing effects on pathways predominantly signaled through other JAKs, such as those
involved in erythropoiesis (JAK2) or certain lymphocyte functions (JAK3).[15][16]

Table 4: In Vitro JAK Inhibition Profile of Upadacitinib[13]

JAK Isoform ICs0 (UM)
JAK1 0.043
JAK?2 0.12
JAK3 2.3

TYK2 4.7

ICso0: Half-maximal inhibitory concentration from enzymatic assays.

In Vivo Pharmacodynamic Effects

The administration of Upadacitinib leads to a dose- and concentration-dependent inhibition of
JAK1-mediated signaling pathways.[14] This is demonstrated by the reversible inhibition of IL-
6-induced STAT3 phosphorylation (a measure of JAK1/JAK2 activity) and IL-7-induced STAT5
phosphorylation (a measure of JAK1/JAK3 activity) in ex vivo whole blood assays.[13][14] The
maximum inhibition of these biomarkers occurs approximately one hour after dosing, with
levels returning toward baseline by the end of the dosing interval.[14]

Experimental Protocols
Determination of Plasma Concentrations

Upadacitinib plasma concentrations in clinical trials are determined using a validated liquid
chromatography method with tandem mass spectrometric detection (LC-MS/MS).[5][17] This
highly sensitive and specific method allows for the accurate quantification of the drug in
biological matrices.[17] The lower limits of quantitation (LLOQ) for these assays typically range
from 0.0503 to 0.0543 ng/mL.[18]
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In Vitro JAK Selectivity Assays

The selectivity of Upadacitinib for different JAK isoforms is established through a series of in

vitro experiments:

Biochemical Assays: These assays measure the direct inhibition of the kinase activity of
purified, recombinant JAK enzymes.[15] They are used to determine the half-maximal
inhibitory concentration (ICso) for each JAK isoform, providing a direct comparison of
potency.[13]

Cellular Assays: Human cell lines, sometimes engineered to express specific JAKs and
cytokine receptors, are used to assess the drug's activity in a more physiologically relevant
context.[15] Cells are stimulated with specific cytokines (e.g., IL-6 for JAK1/2, IL-2 for
JAK1/3) in the presence of varying concentrations of Upadacitinib. The inhibition of cytokine-
induced STAT phosphorylation is then measured, typically by flow cytometry or western blot.
[15]

Ex Vivo STAT Phosphorylation Inhibition Assay

This assay is a key pharmacodynamic measure used in clinical studies to assess the biological

activity of Upadacitinib in patients.[13][15]

Blood Collection: Whole blood samples are collected from subjects at various time points
before and after drug administration.[19]

Ex Vivo Stimulation: Aliquots of the whole blood are stimulated with a specific cytokine
known to signal through a particular JAK pathway (e.g., IL-6 to assess JAK1/JAK2 or IL-7 to
assess JAK1/JAK3).[14]

Cell Lysis and Staining: Red blood cells are lysed, and the remaining leukocytes are fixed,
permeabilized, and stained with fluorescently labeled antibodies against specific cell surface
markers and intracellular phosphorylated STAT proteins (pSTAT3 or pSTAT5).[20]

Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to quantify the
levels of pSTAT in specific leukocyte subpopulations (e.g., T cells, B cells).[20]
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¢ Data Analysis: The inhibition of STAT phosphorylation is calculated by comparing the pSTAT
levels in stimulated samples from post-dose time points to pre-dose levels.[19]

Ex Vivo STAT Phosphorylation Assay Workflow
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l
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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